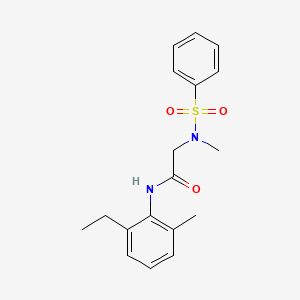

![molecular formula C20H23N3O7 B5740827 3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)

3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide, also known as NTBC, is a small molecule inhibitor that has been widely used in scientific research for the treatment of hereditary tyrosinemia type 1 (HT1). HT1 is a rare metabolic disorder characterized by the deficiency of fumarylacetoacetate hydrolase (FAH) enzyme, which leads to the accumulation of toxic metabolites in the liver. NTBC has been shown to improve the symptoms of HT1 by inhibiting the production of toxic metabolites, making it an important tool for studying the disease and developing new treatments.

Mechanism of Action

3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide acts as a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA). Inhibition of HPPD leads to a decrease in the production of toxic metabolites that accumulate in HT1 patients, thereby improving their symptoms.

Biochemical and physiological effects:

This compound has been shown to improve liver function and reduce the accumulation of toxic metabolites in HT1 patients. It has also been shown to reduce the risk of liver cancer in HT1 patients and improve their quality of life. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for other diseases.

Advantages and Limitations for Lab Experiments

3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide is a highly specific and potent inhibitor of HPPD, making it an ideal tool for studying the biochemical and physiological effects of FAH deficiency. However, its use in lab experiments is limited by its high cost and potential toxicity at high doses. In addition, the long-term effects of this compound on liver function and other organs are still not fully understood.

Future Directions

Future research on 3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide should focus on developing new treatments for HT1 that are more effective and have fewer side effects. This could involve the development of alternative inhibitors of HPPD or the use of gene therapy to restore FAH activity in HT1 patients. In addition, this compound could be further studied for its potential therapeutic effects in other diseases, such as cancer, diabetes, and neurodegenerative disorders.

Synthesis Methods

3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process involving the reaction of 3-nitrophthalic anhydride with 3,4,5-triethoxybenzoic acid, followed by the addition of a carboximidamide group. The final product is purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been extensively used in scientific research to study the biochemical and physiological effects of FAH deficiency and to develop new treatments for HT1. It has also been used to study the role of tyrosine metabolism in various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name |

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,4,5-triethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O7/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)20(24)30-22-19(21)13-8-7-9-15(10-13)23(25)26/h7-12H,4-6H2,1-3H3,(H2,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIDIILGIYAXSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5740748.png)

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)

![6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5740774.png)

![2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5740796.png)

![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5740821.png)

![2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5740840.png)

![3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5740856.png)